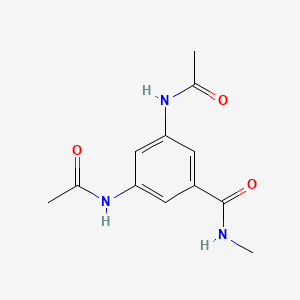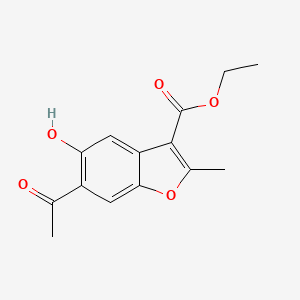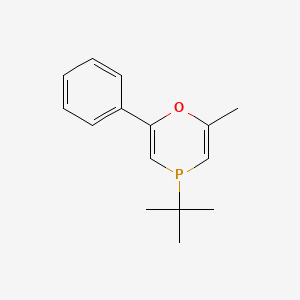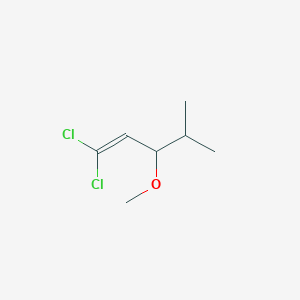
3,5-Diacetamido-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diacetamido-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two acetamido groups at the 3 and 5 positions of the benzene ring and a methyl group attached to the nitrogen atom of the amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetamido-N-methylbenzamide can be achieved through a multi-step process involving the following key steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form 3,5-dinitrobenzene. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Reduction of Nitro Groups: The nitro groups in 3,5-dinitrobenzene are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3,5-diaminobenzene.
Acetylation of Amino Groups: The amino groups in 3,5-diaminobenzene are acetylated using acetic anhydride to form 3,5-diacetamidobenzene.
Formation of N-Methylbenzamide: Finally, the acetamido groups are converted to the corresponding N-methylbenzamide by reacting with methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,5-Diacetamido-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The acetamido groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
科学的研究の応用
3,5-Diacetamido-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3,5-Diacetamido-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido groups facilitate binding to active sites of enzymes, leading to inhibition or modulation of their activity. The methyl group on the amide nitrogen enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and exert its effects at the cellular level.
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: Similar structure but lacks the acetamido groups.
3,5-Diaminobenzamide: Contains amino groups instead of acetamido groups.
Uniqueness
3,5-Diacetamido-N-methylbenzamide is unique due to the presence of both acetamido and N-methyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
64621-86-9 |
|---|---|
分子式 |
C12H15N3O3 |
分子量 |
249.27 g/mol |
IUPAC名 |
3,5-diacetamido-N-methylbenzamide |
InChI |
InChI=1S/C12H15N3O3/c1-7(16)14-10-4-9(12(18)13-3)5-11(6-10)15-8(2)17/h4-6H,1-3H3,(H,13,18)(H,14,16)(H,15,17) |
InChIキー |
XSYOKRQNVDUCDZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)




![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)


![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)

![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)

